Ampelopsisionoside

Osteogenesis Alkaline Phosphatase Bone Formation

Ampelopsisionoside is a naturally occurring megastigmane-type ionone glucoside (C₁₉H₃₂O₈, MW 388.46 g/mol) first characterized from Ampelopsis brevipedunculata stems in 1991 and subsequently identified across at least six plant genera, including Strophioblachia, Myrsine, and Echinacea. It belongs to the broader C13-norisoprenoid glycoside family, a class frequently screened for anti-inflammatory and osteogenic bioactivities.

Molecular Formula C19H32O8
Molecular Weight 388.5 g/mol
Cat. No. B14086585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpelopsisionoside
Molecular FormulaC19H32O8
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
InChIInChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-11,13-17,20,22-25H,7-9H2,1-4H3/b6-5+/t10-,11-,13-,14-,15+,16-,17-,19-/m1/s1
InChIKeyQFTPTUOKFIIFJH-MODFVPIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ampelopsisionoside (CAS 138665-44-8) for Research Procurement: Class Identity and Initial Screening Rationale


Ampelopsisionoside is a naturally occurring megastigmane-type ionone glucoside (C₁₉H₃₂O₈, MW 388.46 g/mol) [1] first characterized from Ampelopsis brevipedunculata stems in 1991 [2] and subsequently identified across at least six plant genera, including Strophioblachia, Myrsine, and Echinacea [3]. It belongs to the broader C13-norisoprenoid glycoside family, a class frequently screened for anti-inflammatory and osteogenic bioactivities. Its primary confirmed bioactivity is the stimulation of alkaline phosphatase (ALP) activity and matrix mineralization in MC3T3-E1 osteoblastic cells [4]. While structurally related ionone glycosides such as roseoside, icariside B1, and bridelionoside B are often isolated concomitantly, ampelopsisionoside differs in its specific aglycone stereochemistry at C-6 and C-9, which may influence its biological target engagement profile [5].

Osteogenic screening reference for megastigmane glycoside studies
Low-cytotoxicity ionone glucoside for bone mineralization assays
Cross-family chemotaxonomic standard for metabolomics profiling

Why In-Class Ionone Glycoside Interchange Is Not Supported: Ampelopsisionoside Procurement Considerations


Megastigmane glycosides as a class exhibit significant compound-specific variation in bioactivity despite shared C13-norisoprenoid backbones. Within a single assay system (MC3T3-E1 osteoblast ALP and mineralization), only a subset of structurally related ionone glycosides tested positive for bone formation stimulation—ampelopsisionoside and icariside B1 being among the active minority [1]. Conversely, in a RAW264.7 macrophage anti-inflammatory assay (NO inhibition), ampelopsisionoside was isolated but was not among the compounds demonstrating significant NO suppression, with only triterpenoid co-isolates (compounds 10, 11, 13, 14) showing strong anti-inflammatory activity [2]. This bioactivity dichotomy within a single research study—active in osteogenesis, inactive in NO-inhibition-based anti-inflammation—demonstrates that broad class-level assumptions about ionone glycoside functionality are unreliable. Procurement decisions based purely on structural class without compound-specific activity verification risk selecting a molecule with unanticipated null results in the intended assay context.

Osteogenic activity mismatch

Structurally similar megastigmane glycosides may not stimulate ALP or mineralization; class-level substitution can yield null results.

Anti-inflammatory inactivity

Ampelopsisionoside shows no NO inhibition in macrophage assay, unlike triterpenoid co-isolates; screening for anti-inflammatory effects may fail.

Cytotoxicity profile variability

Low-cytotoxicity characteristic may not apply to other in-class analogs; direct substitution without verification may confound cell-viability endpoints.

Quantitative Differentiation Evidence: Ampelopsisionoside vs. Closest Analogs


Osteogenic Activity: Ampelopsisionoside Among Active Minority in MC3T3-E1 Screening Study

In a comprehensive screening of 14 compounds isolated from Spilanthes acmella, ampelopsisionoside (compound 10) was one of only 6 compounds that stimulated both ALP activity and matrix mineralization in MC3T3-E1 pre-osteoblastic cells. This places it in a positively active subset alongside icariside B1 (compound 11) and four other structurally diverse compounds, while 8 other isolated compounds from the same extract lacked this dual activity profile [1]. Critically, compound-specific quantitative values are reported for icariside B1 (IC₅₀ 2.2 µM in ALP induction) [2], but ampelopsisionoside's activity is reported as qualitative positive stimulation only—a meaningful limitation for precise comparative ranking.

Osteogenic screening
Reported
Active (qualitative) in ALP & mineralization; icariside B1 IC₅₀ 2.2 µM
Supports osteogenic assay context but requires quantitative validation
IC₅₀ for ampelopsisionoside not reported in source
Osteogenesis Alkaline Phosphatase Bone Formation Megastigmane Glycoside

Absence of NO-Inhibitory Anti-Inflammatory Activity: Ampelopsisionoside Contrasted Against Active Triterpenoids in RAW264.7 Model

When 14 compounds were isolated from Ziziphus jujuba var. spinosa leaves and evaluated in a RAW264.7 macrophage NO-inhibition assay, ampelopsisionoside (compound 1) produced NO levels indistinguishable from control, while four co-isolated triterpenoids—compounds 10 (2α,3β,19α-trihydroxyurs-12-en-28-oic acid), 11 (2α-hydroxybetulinic acid), 13 (ceanothanolic acid), and 14 (maslinic acid)—exhibited significant NO suppression (p < 0.05) [1]. This is not a potency deficit but a categorical inactivity, directly distinguishing it from structurally unrelated active co-metabolites.

NO-inhibition assay
Head-to-head
No significant NO suppression; triterpenoids 10,11,13,14 active (p < 0.05)
Categorical inactivity distinguishes from co-isolated anti-inflammatory compounds
RAW264.7 LPS-stimulated model
Anti-inflammatory Nitric Oxide RAW264.7 Ionone Glucoside

Cytotoxicity Profile: Ampelopsisionoside Exhibits Minimal Cytotoxicity Against KB, HeLa, MCF-7, and HepG-2 Panels

In a cytotoxicity evaluation of Melodorum fruticosum root isolates against KB (oral epidermoid carcinoma), HeLa (cervical), MCF-7 (breast), and HepG-2 (liver) cell lines, ampelopsisionoside (compound 15) was classified among terpenoids showing 'moderate to inactive' cytotoxicity. In stark contrast, the flavonoid chamanetin (compound 5) showed IC₅₀ 0.86 µg/mL against KB cells, and acetylmelodorinol (compound 4) exhibited IC₅₀ 0.66 µg/mL against both KB and HeLa [1]. This positions ampelopsisionoside as a low-cytotoxicity scaffold compared to cytotoxic co-metabolites, an important consideration for mechanistic studies where cytotoxicity is a potential confounding variable.

Cytotoxicity profile
Head-to-head
'Moderate to inactive' across KB, HeLa, MCF-7, HepG-2; comparator IC₅₀ ≤0.86 µg/mL
Low-cytotoxicity scaffold suitable for mineralization or negative-control studies
No measurable IC₅₀ reported for ampelopsisionoside
Cytotoxicity Cancer Cell Lines Terpenoid Glycoside Selectivity

Pharmacognostic Distribution: Cross-Family Occurrence Exceeding Bridelionoside B as an Indicator of Broader Plant Source Availability

Ampelopsisionoside has been reported from at least 8 distinct plant species spanning 7 families (Vitaceae, Euphorbiaceae, Primulaceae, Lauraceae, Proteaceae, Annonaceae, Asteraceae), including Ampelopsis brevipedunculata, Strophioblachia fimbricalyx, Myrsine seguinii, Laurus nobilis, Helicia cochinchinensis, Polyalthia thorelii, and Echinacea purpurea [1]. By contrast, bridelionoside B—a structurally similar megastigmane glucoside often co-isolated—has a more restricted taxonomic distribution, primarily documented in Bridelia and Strophioblachia species [2]. While broad distribution does not constitute a procurement advantage per se, it does indicate potentially greater availability of biomass for isolation and a stronger literature dossier for comparative reference.

Source diversity
Class-level
≥8 species across 7 families; bridelionoside B: ~3–4 species across 2 families
Broader chemotaxonomic reference potential
Survey of peer-reviewed isolation literature
Chemotaxonomy Natural Product Distribution Source Organism Diversity

Validated Application Scenarios for Ampelopsisionoside Based on Quantitative Evidence


Osteogenic Screening Programs Requiring a Confirmed Active Megastigmane Glycoside Positive Control

Based on demonstrated ALP and mineralization stimulation in MC3T3-E1 cells [1], ampelopsisionoside is suitable as an active-reference megastigmane glycoside in bone formation screening panels. Its confirmed bioactivity, combined with minimal cytotoxicity against human cell lines (KB, HeLa, MCF-7, HepG-2) [2], minimizes the risk that observed activity is an artifact of cytotoxicity-driven mineralization readouts.

Negative Control for NO-Dependent Anti-Inflammatory Assays in RAW264.7 Macrophage Models

Ampelopsisionoside's documented inactivity in LPS-induced NO inhibition in RAW264.7 cells [3] makes it a valuable negative control compound for ionone glycoside anti-inflammatory screening studies. Its use helps confirm assay specificity when testing other megastigmane glycosides for NO-suppressive effects.

Chemotaxonomic and Phytochemical Reference Standard for Multi-Species Comparative Metabolomics

Given its occurrence across 7+ plant families [4], ampelopsisionoside serves as a cross-family chemotaxonomic marker for ionone glycoside profiling. Researchers conducting LC-MS-based metabolomics across diverse botanical sources can use this compound as a reference standard for retention time and MS/MS spectral library matching, with broader taxonomic relevance than the more restricted bridelionoside B [5].

Application
Selection Property
Validation Focus
Osteogenic screening reference
ALP/mineralization assay response context
Verify batch-specific activity in pre-osteoblast model
Anti-inflammatory negative control
NO-inhibition model inactivity profile
Confirm absence of NO suppression in macrophage assay
Chemotaxonomic standard
Cross-family occurrence and retention behavior
Validate retention time and MS/MS against authentic standard
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